molecular formula C18H15N3O B8541750 7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

Cat. No. B8541750
M. Wt: 289.3 g/mol
InChI Key: PUQKXRAKLDIQDY-UHFFFAOYSA-N
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Patent
US06686373B2

Procedure details

A mixture of 7-benzyl-9-chloro-1-methyl-1H-pyrazolo[4,3-b]quinoline (EXAMPLE 11, step 2, 1.00 g, 3.25 mmol) in 50% aqueous acetic acid (20 ml) was refluxed for 6 h. After cooling to room temperature, the formed solid was collected by filtration to give 905 mg (96%) of the title compound as a white solid.
Name
7-benzyl-9-chloro-1-methyl-1H-pyrazolo[4,3-b]quinoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:17]=[CH:16][C:15]2[N:14]=[C:13]3[CH:18]=[N:19][N:20]([CH3:21])[C:12]3=[C:11](Cl)[C:10]=2[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=[O:25])C>>[CH2:1]([C:8]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[CH:18]=[N:19][N:20]([CH3:21])[C:12]=3[C:11](=[O:25])[C:10]=2[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
7-benzyl-9-chloro-1-methyl-1H-pyrazolo[4,3-b]quinoline
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=2C(=C3C(=NC2C=C1)C=NN3C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the formed solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=2C(C3=C(NC2C=C1)C=NN3C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 905 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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